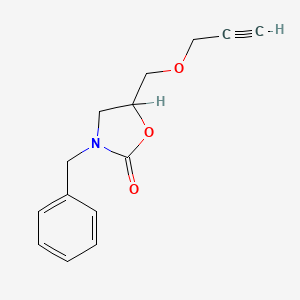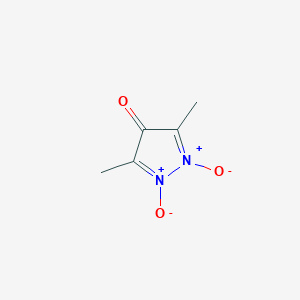
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group, an ethyloxycarbonyl group, and a diazacycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazacycloheptane Ring: This step involves the cyclization of a suitable precursor to form the diazacycloheptane ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor. This step may require the use of a dehydrating agent to facilitate the formation of the imino group.
Ethyloxycarbonylation: The ethyloxycarbonyl group is introduced through a reaction with ethyl chloroformate or a similar reagent. This step typically requires the use of a base to neutralize the hydrochloric acid formed during the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the ethyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazacycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the diazacycloheptane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine hydrochloride: A simpler amine compound with similar solubility properties.
Hydrochloric acid: A common reagent used in the formation of hydrochloride salts.
Protonitazene hydrochloride: A structurally related synthetic opioid.
Uniqueness
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
25525-87-5 |
|---|---|
Molekularformel |
C8H16ClN3O2 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-2-13-7(12)6-4-3-5-10-8(9)11-6;/h6H,2-5H2,1H3,(H3,9,10,11);1H |
InChI-Schlüssel |
JISGSYMKPLXNTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN=C(N1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)


![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)


![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)

![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
